molecular formula C17H19MgN3O3S B1243161 C34H36MgN6O6S2

C34H36MgN6O6S2

Cat. No.: B1243161
M. Wt: 369.7 g/mol
InChI Key: MQEUGMWHWPYFDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of omeprazole magnesium involves the reaction of omeprazole with magnesium hydroxide. One method includes the direct treatment of omeprazole with magnesium hydroxide, which is a weak inorganic base . Another method involves the reaction of magnesium powder and methanol to produce magnesium methoxide, which then reacts with omeprazole to generate omeprazole magnesium .

Industrial Production Methods: Industrial production of omeprazole magnesium typically follows the same synthetic routes but on a larger scale. The process ensures high yield and purity of the final product. The stability and purity of the product are critical factors in industrial production, and methods are optimized to minimize residual organic solvents and ensure product stability .

Chemical Reactions Analysis

Types of Reactions: Omeprazole magnesium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of omeprazole, which may have different pharmacological properties and applications.

Properties

Molecular Formula

C17H19MgN3O3S

Molecular Weight

369.7 g/mol

InChI

InChI=1S/C17H19N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);

InChI Key

MQEUGMWHWPYFDD-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg]

Pictograms

Irritant

Synonyms

H 168 68
H 168-68
H 16868
Magnesium, Omeprazole
Omeprazole
Omeprazole Magnesium
Omeprazole Sodium
Prilosec
Sodium, Omeprazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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